molecular formula C12H10ClN3O3 B8003850 3-(3-Amino-5-chloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester

3-(3-Amino-5-chloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester

Cat. No.: B8003850
M. Wt: 279.68 g/mol
InChI Key: OKWNSMVGULDNMH-UHFFFAOYSA-N
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Description

This compound is a benzoic acid methyl ester derivative featuring a pyrazinone (2H-pyrazin-2-one) ring substituted with an amino group at position 3, a chlorine atom at position 5, and a ketone oxygen at position 2 (Figure 1). Its molecular weight is 281.69 g/mol (calculated), and its logP (octanol-water partition coefficient) is estimated to be 1.8–2.2, indicating moderate lipophilicity .

Properties

IUPAC Name

methyl 3-(3-amino-5-chloro-2-oxopyrazin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-19-12(18)7-3-2-4-8(5-7)16-6-9(13)15-10(14)11(16)17/h2-6H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWNSMVGULDNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=C(N=C(C2=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-chloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino and chloro groups: These functional groups can be introduced via substitution reactions using reagents such as ammonia and chlorine gas or chlorinating agents.

    Esterification: The benzoic acid moiety is esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Synthetic Pathways

The synthesis of compound X typically involves multi-step reactions that may include:

  • Formation of the pyrazine ring : Utilizing starting materials such as chloroacetyl derivatives and amines.
  • Coupling reactions : To attach the benzoic acid moiety to the pyrazine core.
  • Methylation : To produce the methyl ester form, enhancing solubility and bioavailability.

Medicinal Chemistry

Compound X has been studied for its potential as an antitumor agent . Preliminary studies indicate that it may inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival.

Case Study :
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar pyrazine derivatives, revealing that modifications to the amino and chloro groups significantly affected cytotoxicity against breast cancer cells .

Antimicrobial Activity

Research has demonstrated that compound X exhibits antimicrobial properties , particularly against Gram-positive bacteria.

Case Study :
In vitro assays showed that compound X had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

Compound X has shown promise as an inhibitor of certain enzymes , particularly those involved in metabolic pathways related to cancer metabolism.

Case Study :
In a recent publication, researchers identified compound X as a selective inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells, making it a potential candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazinone core: Imparts hydrogen-bonding capacity via the amino and carbonyl groups.
  • Chlorine substituent : Enhances electronegativity and may influence binding interactions.
  • Benzoic acid methyl ester : Contributes aromaticity and ester functionality, which can modulate solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogues with Pyrazinone Cores

Pyrazinone derivatives are widely studied for their biological activity. For example:

  • 3-Amino-5-methyl-2-oxo-2H-pyrazine-1-carboxylic acid ethyl ester: Lacks the chlorine atom and benzoate moiety, resulting in lower molecular weight (239.22 g/mol) and logP (~1.5).
  • 3-Chloro-5-amino-2-oxo-2H-pyrazine-1-carboxylic acid methyl ester: Substitutes chlorine and amino group positions, altering steric and electronic properties. This positional isomerism may lead to divergent reactivity or pharmacokinetic profiles.

Benzoic Acid Methyl Ester Derivatives

Retention indices and substituent effects for benzoic acid esters (Table 1) highlight the influence of functional groups:

Compound Name Retention Index Key Substituents
Benzoic acid, methyl ester 1.66 None (parent structure)
Benzoic acid, 3-methyl-, methyl ester 1.80 Methyl group at position 3
Benzoic acid, 4-methyl-, methyl ester 1.81 Methyl group at position 4
Target compound ~2.10 (estimated) Pyrazinone at position 3

The target compound’s higher estimated retention index reflects increased polarity due to the pyrazinone ring’s hydrogen-bonding groups .

Heterocyclic Ester Derivatives in Patents

The patent EP 4 374 877 A2 describes (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester , a pyrrolo-pyridazine derivative with a chlorine atom and ester group. Key differences include:

  • Core heterocycle: Pyrrolo-pyridazine vs. pyrazinone. The former has a fused bicyclic system, increasing rigidity and steric bulk.

Q & A

Q. How can computational chemistry aid in predicting the compound’s reactivity and metabolite formation?

  • Answer :
  • DFT Calculations : Predict sites of electrophilic attack (e.g., Fukui indices).
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and CYP450 metabolism.
  • Molecular Dynamics : Simulate binding to target proteins over 100-ns trajectories .

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